molecular formula C18H22N6O2S B11063232 N-(4-Dimethylamino-phenyl)-2,4,6-trimethyl-3-tetrazol-1-yl-benzenesulfonamide

N-(4-Dimethylamino-phenyl)-2,4,6-trimethyl-3-tetrazol-1-yl-benzenesulfonamide

Cat. No.: B11063232
M. Wt: 386.5 g/mol
InChI Key: ISGLFPCGUUVTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylamino)phenyl]-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a tetrazole ring, and a benzenesulfonamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(dimethylamino)aniline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base, followed by cyclization with sodium azide to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group and tetrazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)phenyl]-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrazole ring, in particular, distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C18H22N6O2S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2,4,6-trimethyl-3-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C18H22N6O2S/c1-12-10-13(2)18(14(3)17(12)24-11-19-21-22-24)27(25,26)20-15-6-8-16(9-7-15)23(4)5/h6-11,20H,1-5H3

InChI Key

ISGLFPCGUUVTSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N2C=NN=N2)C)S(=O)(=O)NC3=CC=C(C=C3)N(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.